molecular formula C18H14O5 B12723958 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- CAS No. 137988-14-8

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)-

Cat. No.: B12723958
CAS No.: 137988-14-8
M. Wt: 310.3 g/mol
InChI Key: JROWTDOLUYEDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with acetyloxy and methylphenoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- typically involves multi-step organic reactions. One common method includes the acylation of 4H-1-benzopyran-4-one with acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-methylphenoxy)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

137988-14-8

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

[3-(2-methylphenoxy)-4-oxochromen-7-yl] acetate

InChI

InChI=1S/C18H14O5/c1-11-5-3-4-6-15(11)23-17-10-21-16-9-13(22-12(2)19)7-8-14(16)18(17)20/h3-10H,1-2H3

InChI Key

JROWTDOLUYEDJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.